molecular formula C12H10O5 B11815321 5-(2-Methoxyphenoxy)furan-2-carboxylic acid

5-(2-Methoxyphenoxy)furan-2-carboxylic acid

Cat. No.: B11815321
M. Wt: 234.20 g/mol
InChI Key: UXSCCXBEPPHVAW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C12H10O5 It is characterized by a furan ring substituted with a 2-methoxyphenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenoxy)furan-2-carboxylic acid typically involves the reaction of 2-methoxyphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Methoxyphenoxy)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and methoxyphenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenoxy)furan-2-carboxylic acid is unique due to the presence of both a methoxyphenoxy group and a furan ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5-(2-methoxyphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-15-8-4-2-3-5-9(8)16-11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

UXSCCXBEPPHVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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